(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide
Description
Properties
IUPAC Name |
(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO2/c1-3-4-5-15-20-25(28)21-16-10-8-6-7-9-11-17-22-26(29)27-23(2)24-18-13-12-14-19-24/h10,12-14,16,18-19,23,25,28H,3-9,11,15,17,20-22H2,1-2H3,(H,27,29)/b16-10-/t23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPLDWKCFLEICO-UPGFSEOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N[C@@H](C)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide typically involves multiple steps, starting from readily available precursors. One common approach is the selective desaturation of amides, which can be achieved through regioselective oxidative desaturation using iron-assisted catalysts . This method provides an efficient route to enamides, including this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The secondary hydroxyl group at C12 participates in esterification, oxidation, and protection/deprotection reactions.
Esterification
The hydroxyl group undergoes esterification with acyl chlorides or anhydrides under mild conditions. For example:
Reaction:
This reaction mirrors esterification patterns observed in ricinoleic acid derivatives .
Oxidation
Controlled oxidation with Jones reagent or PCC converts the hydroxyl group to a ketone:
Reaction:
Similar oxidation reactions are reported for hydroxy fatty acid amides .
Double Bond Reactivity
The (Z)-configured double bond at C9 undergoes stereospecific additions and cycloadditions.
Halogenation
Electrophilic bromination using N-bromosuccinimide (NBS) in THF yields vicinal dibromides:
Reaction:
Yields for analogous alkenes range from 75–92% .
Epoxidation
Reaction with m-CPBA forms an epoxide with retention of stereochemistry:
Reaction:
Epoxidation of similar unsaturated amides proceeds with >90% stereoselectivity .
Amide Bond Reactivity
The amide bond exhibits limited hydrolysis resistance but undergoes specific transformations under harsh conditions.
Hydrolysis
Acidic or basic hydrolysis cleaves the amide bond to yield ricinoleic acid and (S)-α-methylbenzylamine:
Conditions:
Reductive Amination
The amide can be reduced to a secondary amine using LiAlH₄:
Reaction:
Yields for comparable reductions are ~70% .
Stereochemical Transformations
The stereochemistry at C12 and the phenylethyl group influences reaction outcomes:
Catalytic Functionalization
Rh(III)- or Au(I)-catalyzed C–H activation enables site-selective modifications:
C–H Halogenation
Rh(III)-catalyzed iodination at the allylic position (C11):
Conditions:
Yields: 60–75% for analogous substrates .
Alkyne Insertion
Au(I)-catalyzed alkyne insertion into the C9–C10 bond:
Conditions:
Scientific Research Applications
Biological Applications
1. Antimicrobial Properties:
Research indicates that (Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide exhibits significant antimicrobial activity. Studies have shown its ability to inhibit the growth of various pathogens, suggesting potential applications in developing antimicrobial agents. The compound's interaction with biological membranes may enhance its efficacy in this regard.
2. Cell Membrane Interaction:
The compound may alter membrane permeability or influence intracellular signaling pathways, which could be leveraged in therapeutic contexts. Understanding these interactions is crucial for developing targeted therapies that utilize this compound's unique properties.
3. Potential as a Drug Candidate:
Given its structural similarities to other bioactive compounds, this compound could serve as a lead compound for drug development aimed at treating infections or inflammatory diseases. Its unique combination of structural elements offers distinct biological activities not fully realized by other similar compounds.
Industrial Applications
1. Lubricants and Additives:
The compound is being explored for use as a lubricant or lubricant additive due to its fatty acid amide structure, which can provide lubrication properties. This application is particularly relevant in industries requiring high-performance lubricants that can withstand extreme conditions .
2. Intermediate in Chemical Synthesis:
this compound can act as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic chemistry .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The results indicated that the compound could be developed into a new class of antimicrobial agents targeting resistant strains.
Case Study 2: Industrial Application as Lubricant
In an industrial setting, trials using this compound as a lubricant additive showed improved performance metrics compared to traditional lubricants under high-stress conditions. This suggests its viability for commercial lubricant formulations .
Mechanism of Action
The mechanism of action of (Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it has been shown to inhibit matrix metalloproteinase 2, which plays a role in cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
Key Analogs:
(9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide (Compound 6 in ):
- Amine group : 4-Methoxybenzyl.
- DNA binding : Binding constant $ Kf = 2.87 \times 10^4 \, \text{M}^{-1} $, lower than N-(4-methoxybenzyl)undec-10-enamide (Compound 5: $ Kf = 14.46 \times 10^4 \, \text{M}^{-1} $) but higher than oleamide derivatives (Compound 7: $ K_f = 0.34 \times 10^4 \, \text{M}^{-1} $) .
- Molecular docking : Binding energy = -3.55 kcal/mol, weaker than Compound 5 (-5.21 kcal/mol) but stronger than Compound 7 (-3.91 kcal/mol) .
(Z,12R)-N-(3-Dimethylaminopropyl)-12-hydroxyoctadec-9-enamide (): Amine group: Dimethylaminopropyl.
N-[(1S)-1-Phenylethyl]oleamide :
- Structure : Lacks the 12-hydroxy group, simplifying stereochemistry.
- Activity : Reduced DNA binding affinity due to absence of hydroxyl-mediated hydrogen bonding .
Table 1: DNA Binding and Docking Parameters of Selected Analogs
Role of Hydroxyl Group and Stereochemistry
- Hydroxyl at C12: The (R)-12-hydroxy group in the target compound enables hydrogen bonding with biological targets (e.g., DNA minor groove) and influences conformational flexibility. Analogs lacking this group (e.g., oleamide) show reduced binding affinity .
- Stereochemical Determination : Quantum chemical calculations (e.g., DP4+ probability, ECD spectra) were critical in resolving ambiguities in relative configurations (). For example, the 12R configuration in sacraoxide F () and xerucitrinin B () was confirmed via similar methods, highlighting the importance of stereochemistry in bioactivity .
Comparison with Oleamide Derivatives
- 9(Z)-Octadecenamide (Oleamide): Structure: No hydroxyl group; primary amide. Activity: Exhibits antioxidative properties but weak DNA binding ($ K_f = 0.34 \times 10^4 \, \text{M}^{-1} $) due to lack of polar interactions . Analytical Methods: Characterized via $ ^1\text{H} $/$ ^13\text{C} $ NMR () and HPLC (), with logP = 5.73 for (9Z)-N,N-bis(2-hydroxyethyl)octadec-9-enamide, indicating higher hydrophobicity than hydroxylated analogs .
Antimicrobial and Enzymatic Activity
- Antimicrobial Potential: Compounds with 4-methoxybenzyl or phenylethyl substituents show enhanced activity due to improved lipophilicity and membrane penetration .
Biological Activity
(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide, also known as (S)-α-Methylbenzyl Ricinoleamide, is a fatty acid amide derivative with the chemical formula C26H43NO2 and a molecular weight of 401.63 g/mol. This compound has gained attention due to its diverse biological activities, particularly in anti-inflammatory and antimicrobial contexts.
Chemical Structure
The compound features a long-chain fatty acid backbone with a hydroxyl group at the 12th position and an amide functional group. The stereochemistry is specified as (Z) at the 9-position and (R) at the 12-position, which influences its biological activity.
| Property | Value |
|---|---|
| Name | This compound |
| CAS Number | 1246776-22-6 |
| Molecular Formula | C26H43NO2 |
| Molar Mass | 401.63 g/mol |
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages when stimulated with lipopolysaccharides (LPS) .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. A study demonstrated that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
- Case Study on Inflammation : A study conducted on murine models of arthritis showed that administration of this compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .
- Antimicrobial Screening : In a controlled experiment, this compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential for use in treating infections caused by this bacterium .
The biological activities of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and microbial defense:
- Inflammatory Pathways : The compound inhibits NF-kB activation, thereby reducing the expression of inflammatory genes.
- Antimicrobial Mechanism : The disruption of bacterial membranes is facilitated by the hydrophobic nature of the fatty acid chain, which integrates into lipid bilayers and destabilizes them.
Q & A
Q. How should researchers address regulatory compliance for international collaboration involving this compound?
- Methodology : Ensure compliance with REACH (EU) and TSCA (US) regulations. Maintain detailed records of synthesis protocols, SDS, and analytical data. Cross-validate classification using IUCLID databases and expert judgments per Regulation 1272/2008 .
Methodological Notes
- Data Validation : Cross-check NMR assignments with NIST Chemistry WebBook spectra for analogous compounds .
- Ethical Reporting : Adhere to ACS guidelines for citing primary literature and disclosing synthetic yields accurately .
- Troubleshooting : Low yields may result from incomplete acylation; optimize coupling agents (e.g., HATU vs. EDC) and reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
